

Technical Monograph: Spectroscopic Characterization of Potassium N-Methyldithiocarbamate

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Compound of Interest

Compound Name:	Potassium N-methyldithiocarbamate
CAS No.:	137-41-7
Cat. No.:	B085712

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Part 1: Executive Summary & Chemical Context

Potassium N-methyldithiocarbamate (Metam Potassium) is a broad-spectrum soil fumigant used to control nematodes, fungi, and weeds. Unlike its sodium analog (Metam Sodium), the potassium salt is often preferred in crops where sodium accumulation is detrimental.

From a spectroscopic standpoint, the molecule presents a unique challenge due to its ionic nature and the partial double-bond character of the

bond, which can lead to restricted rotation. This guide provides a definitive reference for the NMR characterization of Metam Potassium, distinguishing the pure active ingredient (AI) from its primary decomposition product, methyl isothiocyanate (MITC).

Structural Identity[1][2][3]

- Formula:

- Molecular Weight: 145.29 g/mol
- Key Functional Group: Dithiocarbamate anion ()

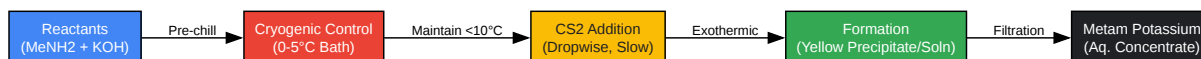
Part 2: Synthesis & Sample Preparation (Self-Validating Protocol)

To ensure accurate spectral data, one must analyze a fresh sample. Dithiocarbamates are thermodynamically unstable in dilute aqueous solutions, decomposing into MITC. The following protocol minimizes impurities.

Safety Critical Warning

- Carbon Disulfide (): Extremely flammable (flash point -30°C) and neurotoxic. Use only in a functioning fume hood.
- Exotherm Control: The reaction is highly exothermic. Failure to cool will lead to immediate decomposition to MITC and elemental sulfur.

Synthesis Workflow



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Figure 1: Synthesis pathway for high-purity Metam Potassium sample generation.

Step-by-Step Protocol

- Preparation: Dissolve Potassium Hydroxide (KOH, 1.0 eq) in minimal distilled water. Chill to 0°C in an ice-salt bath.
- Amine Addition: Add Methylamine (40% aq. solution, 1.0 eq) to the cold KOH solution.

- Controlled Addition (The Validation Step): Add Carbon Disulfide (, 1.0 eq) dropwise.
 - Validation: The temperature must not exceed 10°C. If it spikes, stop addition immediately.
 - Visual Check: The solution should turn from colorless to pale yellow/orange. Darkening indicates sulfur formation (decomposition).
- Isolation: Stir for 1 hour at 5°C. For NMR, use the aqueous concentrate directly or precipitate with cold acetone if solid is required.

Part 3: ¹H NMR Spectral Analysis

The proton NMR spectrum of Metam Potassium is solvent-dependent due to the exchangeable amine proton.

Solvent A: Deuterium Oxide ()

This is the standard solvent for ionic dithiocarbamates.

- Amine Proton (): Not observed. It undergoes rapid exchange with (peak approx. 4.79 ppm).[1]
- Methyl Group (): Appears as a sharp singlet. The coupling to the NH proton is lost due to exchange.

Solvent B: DMSO-

Used for structural confirmation to observe the NH proton.

- Amine Proton (): Broad singlet or quartet (if coupling persists) downfield, typically

7.0 - 9.0 ppm.

- Methyl Group (

): Appears as a doublet (

) due to coupling with the adjacent NH proton.

Data Summary Table (1H NMR)

Nucleus	Chemical Shift (, ppm)	Multiplicity	Integral	Assignment	Solvent
1H	3.10 - 3.20	Singlet (s)	3H		
1H	3.15	Doublet (d)	3H		DMSO-
1H	~7.5 - 8.5	Broad (br)	1H		DMSO-
Impurity	3.33	Singlet	-	MITC (Decomp)	Any

“

Technical Insight: The presence of a secondary peak at 3.33 ppm indicates the sample has degraded into Methyl Isothiocyanate (MITC). A pure sample should show only the 3.1-3.2 ppm resonance.

Part 4: 13C NMR Spectral Analysis

The Carbon-13 spectrum is definitive for confirming the dithiocarbamate salt structure versus the neutral isothiocyanate.

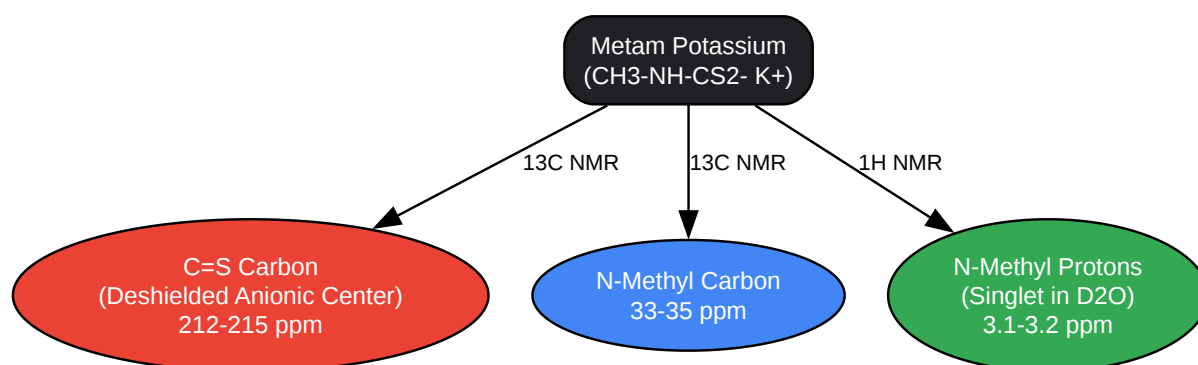
Key Diagnostic Peak: The Thiocarbonyl ()

The carbon of the dithiocarbamate group is extremely deshielded due to the electron-withdrawing nature of the sulfur and nitrogen atoms. It appears significantly downfield, distinguishing it from simple carbonyls.

Data Summary Table (^{13}C NMR)

Carbon Environment	Chemical Shift (, ppm)	Characteristics
Thiocarbonyl ()	212.0 - 215.0	Very weak intensity (quaternary C). Diagnostic peak.
Methyl ()	33.0 - 35.0	Strong intensity.
Impurity (MITC)	128.9	Isothiocyanate Carbon ()
Impurity (MITC)	30.5	Methyl Carbon ()

Structural Logic Visualization



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Figure 2: Connectivity map correlating chemical structure to diagnostic NMR signals.

Part 5: Stability & Impurity Profiling

Researchers must be aware that Metam Potassium is an in-situ generator. In aqueous environments, particularly at lower pH, it establishes an equilibrium with Methyl Isothiocyanate (MITC).

Decomposition Equation:

NMR Monitoring: To validate the stability of a formulation:

- Run a ^1H NMR in

.[1]
- Integrate the peak at 3.15 ppm (Metam) vs. 3.33 ppm (MITC).
- If the 3.33 ppm peak exceeds 2-3% of the total integration, the sample is degraded and toxicologically distinct from the parent salt.

References

- U.S. Environmental Protection Agency (EPA). (2005).[2] Reregistration Eligibility Decision (RED) for Metam Sodium and Metam Potassium. Defines the chemical identity and degradation pathways. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23690432: Monopotassium methyldithiocarbamate. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). (2023). NMR Data for Methyl Isothiocyanate (Decomposition Product). AIST Japan. (Used for impurity peak verification). [\[Link\]](#)
- California Department of Pesticide Regulation. (2004). Metam Sodium Risk Characterization Document. Contains detailed physical chemistry and degradation data applicable to the potassium salt. [\[Link\]](#)

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Metam-sodium | C₂H₄NNaS₂ | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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